

Synthesis of 1,3,5-Benzenetrimethanol: An Application Note and Detailed Protocol

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Compound of Interest

Compound Name: *1,3,5-Benzenetrimethanol*

Cat. No.: *B1273297*

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Abstract

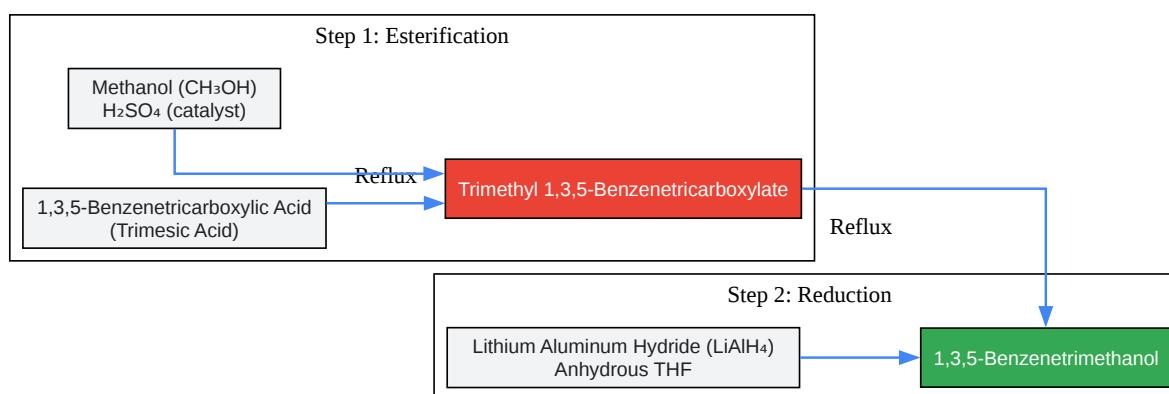
1,3,5-Benzenetrimethanol is a versatile tripodal molecule with a symmetrically substituted aromatic core, making it a valuable building block in supramolecular chemistry, materials science, and as a scaffold in drug development. Its three primary alcohol functionalities offer multiple points for further chemical modification. This document provides a detailed, step-by-step protocol for the laboratory-scale synthesis of **1,3,5-Benzenetrimethanol**. The synthesis involves a two-step process: the esterification of 1,3,5-benzenetricarboxylic acid (trimesic acid) to trimethyl 1,3,5-benzenetricarboxylate, followed by the reduction of the ester to the desired triol using lithium aluminum hydride (LiAlH_4). This protocol is intended for use by qualified researchers and scientists.

Chemical Properties and Data

Property	Value
Chemical Formula	C ₉ H ₁₂ O ₃
Molar Mass	168.19 g/mol [1] [2]
Appearance	White to off-white solid or powder [3]
Melting Point	76.0 to 80.0 °C [4]
Boiling Point	389.1 ± 37.0 °C (Predicted) [4]
Solubility	Soluble in methanol and other common organic solvents like ethers and ketones. Limited solubility in water. [3] [4]
CAS Number	4464-18-0 [4] [5]

Synthesis Pathway Overview

The synthesis of **1,3,5-Benzenetrimethanol** is achieved through a two-step reaction sequence starting from commercially available 1,3,5-benzenetricarboxylic acid.



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Caption: Overall synthesis pathway for **1,3,5-Benzenetrimethanol**.

Experimental Protocols

Step 1: Synthesis of Trimethyl 1,3,5-Benzenetricarboxylate

This procedure outlines the esterification of trimesic acid to its corresponding trimethyl ester.

Materials and Equipment:

- 1,3,5-Benzenetricarboxylic acid (Trimesic acid)
- Methanol (MeOH), anhydrous
- Sulfuric acid (H_2SO_4), concentrated
- Chloroform ($CHCl_3$)
- Saturated sodium bicarbonate solution ($NaHCO_3$)
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask with reflux condenser
- Magnetic stirrer with heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- To a solution of 1,3,5-benzenetricarboxylic acid (50 g, 238 mmol) in methanol (500 mL), slowly add concentrated sulfuric acid (12.68 mL, 238 mmol).
- Heat the mixture to reflux with stirring. The solution should become clear after approximately 30 minutes.

- Continue refluxing for 12-16 hours to ensure the reaction goes to completion.
- After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.
- Dissolve the residue in chloroform (2 x 400 mL) and transfer to a separatory funnel.
- Wash the organic layer with a saturated sodium bicarbonate solution until effervescence ceases, followed by a final wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to yield trimethyl 1,3,5-benzenetricarboxylate as a white solid. The product is typically of high purity and can be used in the next step without further purification.

Reagent	Molar Mass (g/mol)	Amount (g)	Amount (mL)	Moles (mmol)
1,3,5-Benzenetricarboxylic acid	210.14	50	-	238
Methanol	32.04	-	500	-
Sulfuric Acid (conc.)	98.08	-	12.68	238

Step 2: Synthesis of 1,3,5-Benzenetrimethanol

This protocol details the reduction of the trimethyl ester to the target triol using lithium aluminum hydride. Caution: Lithium aluminum hydride reacts violently with water. This reaction must be carried out under anhydrous conditions and a nitrogen or argon atmosphere.

Materials and Equipment:

- Trimethyl 1,3,5-benzenetricarboxylate
- Lithium aluminum hydride (LiAlH_4)
- Anhydrous tetrahydrofuran (THF)

- Deionized water
- 15% (w/v) Sodium hydroxide solution (NaOH)
- Anhydrous sodium sulfate (Na₂SO₄)
- Three-neck round-bottom flask with reflux condenser, dropping funnel, and nitrogen inlet
- Magnetic stirrer with heating mantle
- Ice-water bath
- Büchner funnel and filter flask

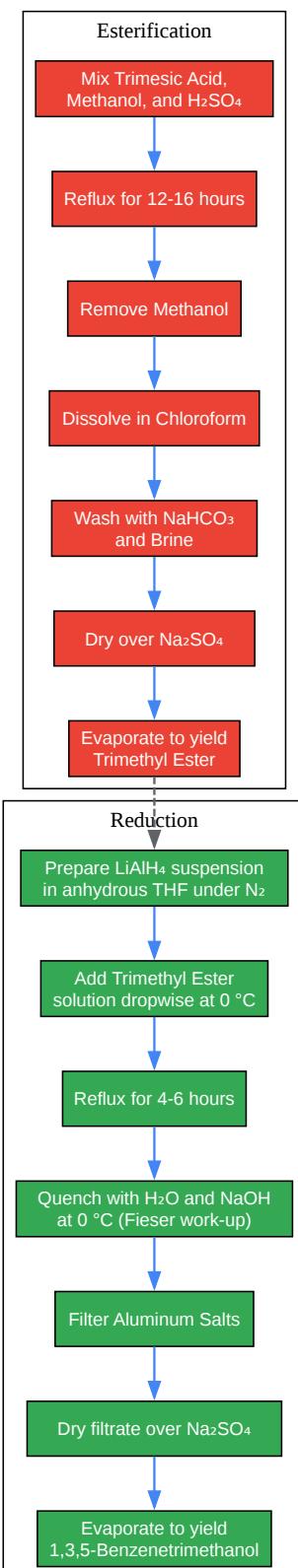
Procedure:

- Set up a dry three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried before use.
- Under a positive pressure of nitrogen, add lithium aluminum hydride (a slight excess is recommended, e.g., 1.2 equivalents per ester group) to anhydrous tetrahydrofuran (THF) in the flask with stirring.
- Dissolve the trimethyl 1,3,5-benzenetricarboxylate in anhydrous THF in the dropping funnel.
- Cool the LiAlH₄ suspension in an ice-water bath.
- Slowly add the solution of the ester to the LiAlH₄ suspension dropwise. An exothermic reaction will occur. Control the rate of addition to maintain a gentle reflux.
- After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours.
- Cool the reaction mixture to 0 °C in an ice-water bath.
- Quenching (Fieser work-up): Cautiously and sequentially add the following dropwise with vigorous stirring:

- 'n' mL of deionized water (where 'n' is the mass of LiAlH₄ in grams used).
- 'n' mL of 15% aqueous NaOH solution.
- '3n' mL of deionized water.
- A granular white precipitate of aluminum salts should form. Stir the mixture at room temperature for 30 minutes.
- Filter the precipitate through a pad of Celite in a Büchner funnel and wash the filter cake thoroughly with THF.
- Combine the filtrate and washes, and dry over anhydrous sodium sulfate.
- Filter off the drying agent and remove the solvent under reduced pressure to yield **1,3,5-benzenetrimethanol** as a white solid. The product can be further purified by recrystallization from a suitable solvent such as methanol or ethyl acetate if necessary.

Reagent	Molar Mass (g/mol)	Amount (g)	Moles (mmol)
Trimethyl 1,3,5-benzenetricarboxylate	252.22	(e.g., 10)	(e.g., 39.6)
Lithium Aluminum Hydride	37.95	(e.g., 5.6)	(e.g., 148)

Experimental Workflow Diagram



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Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions

- Lithium aluminum hydride (LiAlH_4) is a highly reactive, flammable solid that reacts violently with water and protic solvents to produce hydrogen gas, which can ignite. Handle LiAlH_4 in a fume hood under an inert atmosphere (nitrogen or argon). Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
- Concentrated sulfuric acid is highly corrosive and can cause severe burns. Handle with extreme care, wearing appropriate PPE.
- Anhydrous solvents are flammable. Keep away from ignition sources.
- The quenching of the LiAlH_4 reaction is highly exothermic and produces hydrogen gas. Perform this step slowly and with adequate cooling to prevent uncontrolled reaction and fire.

Conclusion

This protocol provides a reliable and detailed method for the synthesis of **1,3,5-benzenetrimethanol**, a key building block for various applications in chemistry and drug development. By following the outlined steps and adhering to the safety precautions, researchers can effectively synthesize this valuable compound in a laboratory setting. The provided data and diagrams are intended to facilitate the understanding and execution of the experimental procedures.

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